1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane
Overview
Description
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane is a heterocyclic compound that features both imidazole and diazepane rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and diazepane moieties in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The specific targets of imidazole derivatives can vary widely depending on the specific compound and its structure.
Mode of Action
The mode of action of imidazole derivatives also varies widely. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole is involved in several biochemical pathways due to its presence in key biological molecules. For instance, it is a part of the histidine metabolism pathway .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can vary based on their specific structures. Imidazole itself is highly soluble in water and other polar solvents, which can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The results of the action of imidazole derivatives can vary widely, as they have a broad range of chemical and biological properties. They can have effects ranging from antibacterial to antitumor activities .
Action Environment
The action of imidazole derivatives can be influenced by various environmental factors. For example, the reaction conditions can affect the synthesis of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Alkylation: The imidazole ring is then alkylated with ethyl iodide to introduce the ethyl group at the nitrogen atom.
Formation of the Diazepane Ring: The diazepane ring is formed by reacting the alkylated imidazole with a suitable diamine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives with hydrogenated imidazole or diazepane rings.
Substitution: Substituted imidazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)imidazole: Shares the imidazole ring but lacks the diazepane moiety.
1-(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane is unique due to the presence of both imidazole and diazepane rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(1-ethylimidazol-2-yl)methyl]-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-2-15-9-6-13-11(15)10-14-7-3-4-12-5-8-14/h6,9,12H,2-5,7-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENKCGPOMJIOGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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